[1-(4-Bromo-3-fluorophenyl)butyl](methyl)aminehydrochloride
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Overview
Description
1-(4-Bromo-3-fluorophenyl)butylaminehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butyl chain and a methylamine group. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)butylaminehydrochloride typically involves multiple steps. One common approach is the alkylation of 4-bromo-3-fluoroaniline with a butyl halide, followed by the introduction of a methylamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to debromination or defluorination.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of debrominated or defluorinated products.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, 1-(4-Bromo-3-fluorophenyl)butylaminehydrochloride can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)butylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
4-Bromo-3-fluoroaniline: Shares the bromine and fluorine substituents but lacks the butyl and methylamine groups.
4-Bromo-3-fluorobenzylamine: Similar structure but with a benzyl group instead of a butyl chain.
4-Bromo-3-fluorophenylbutylamine: Lacks the methylamine group but has a similar overall structure.
Uniqueness: The unique combination of substituents in 1-(4-Bromo-3-fluorophenyl)butylaminehydrochloride provides it with distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the aromatic ring, along with the butyl and methylamine groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16BrClFN |
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Molecular Weight |
296.60 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-3-4-11(14-2)8-5-6-9(12)10(13)7-8;/h5-7,11,14H,3-4H2,1-2H3;1H |
InChI Key |
GOHPGPLEJTYJID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Br)F)NC.Cl |
Origin of Product |
United States |
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